![molecular formula C17H13N5 B1256650 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-methylphenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.
Aplicaciones Científicas De Investigación
Alternative to Benzidine in Dye Synthesis
A study by Krishnan, Sekar, and Seshadri (1986) explored the synthesis of 7-Amino-3-(4-aminophenyI)quinoline and its use as an alternative to benzidine in dye production. This research indicated its potential for creating disazo and trisazo acid and direct dyes, showcasing the differential reactivity of its tetrazonium salt. This suggests that compounds similar to 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could be useful in dye manufacturing as safer alternatives to traditional components (Krishnan, Sekar, & Seshadri, 1986).
Anticancer and Antifungal Properties
Shaikh et al. (2017) synthesized tetrazolylmethyl quinoline compounds, which included 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline variants, to investigate their anticancer and antifungal properties. Their study demonstrated significant growth inhibition in specific cancer cell lines and moderate antifungal activities, highlighting the compound's potential in pharmaceutical research (Shaikh et al., 2017).
Genotoxicity Studies
Research by Barnes et al. (1985) on analogs of quinoline, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has provided insights into their genotoxicity. These studies contribute to understanding the biological effects and potential hazards of quinoline derivatives, which could be relevant for assessing the safety profile of 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline (Barnes et al., 1985).
Fluorophore Applications in Biochemistry
Aleksanyan and Hambardzumyan (2013) noted the efficiency of quinoline derivatives as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Given the structural similarity, 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could potentially serve similar purposes (Aleksanyan & Hambardzumyan, 2013).
Anti-inflammatory and Antibacterial Agents
A study by Bekhit et al. (2004) on tetrazolo[1,5-a]quinoline derivatives revealed their potential as anti-inflammatory and antibacterial agents. This suggests that 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could have similar medicinal applications (Bekhit et al., 2004).
Propiedades
Nombre del producto |
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline |
|---|---|
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
3-[2-(4-methylphenyl)tetrazol-5-yl]quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-6-8-15(9-7-12)22-20-17(19-21-22)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
Clave InChI |
SQNTWOJUKZHXKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



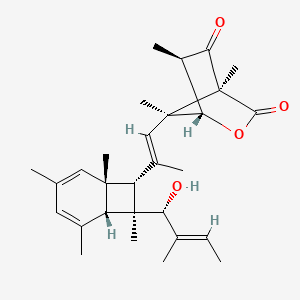
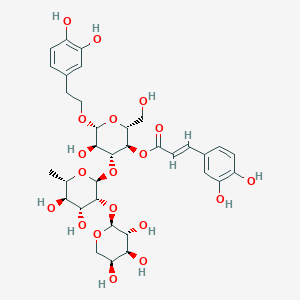
![5-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1256569.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256570.png)

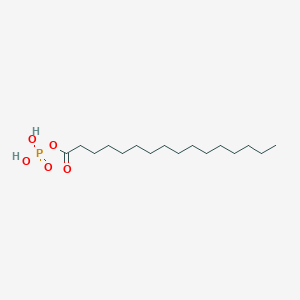
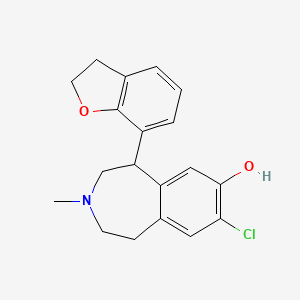
![1-[3,3-Dimethyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1256581.png)
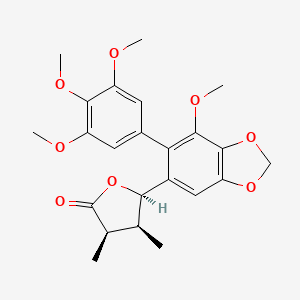

![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B1256586.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1256589.png)
![(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-butan-2-yl-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1256590.png)
